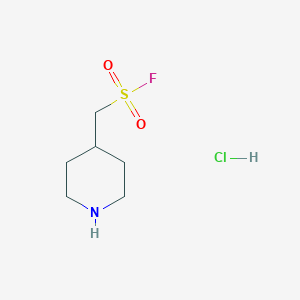
(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1820649-83-9 . It has a molecular weight of 217.69 and its IUPAC name is piperidin-4-ylmethanesulfonyl fluoride hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride” is 1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride” is a powder . It has a molecular weight of 217.69 and is typically stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
In synthetic chemistry, (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride is extensively used as a building block for the construction of pharmacologically active compounds and advanced materials. Its utility stems from the reactive sulfonyl fluoride group, which can act as an electrophile in various chemical transformations. For instance, it is involved in the synthesis of perfluoroalkylated compounds, which are pivotal in developing materials with enhanced chemical and thermal stability. Research by Wang et al. (2019) highlights the use of fluorinated alternatives, including compounds derived from (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride, in creating environmentally safer and more sustainable materials (Wang et al., 2019).
Material Science and Engineering
In material science, the applications of (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride extend to the development of fluoropolymer-based materials. These materials are known for their exceptional resistance to solvents, acids, and bases, making them suitable for various industrial applications, including coatings, seals, and membranes. The comprehensive review by Henry et al. (2018) on fluoropolymers emphasizes the significance of fluorinated monomers, potentially derived from (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride, in producing polymers with low surface energies and outstanding chemical resistances (Henry et al., 2018).
Environmental Implications
While the focus is on the positive applications of (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride in research and industry, it's crucial to consider the environmental and health implications of fluorinated compounds. Persistent organic pollutants, including certain fluorinated derivatives, pose significant challenges due to their bioaccumulation and potential toxicity. The critical review by Conder et al. (2008) on the bioaccumulative nature of perfluorinated compounds sheds light on the environmental persistence and potential hazards associated with these compounds, urging the scientific community to develop safer and more sustainable alternatives (Conder et al., 2008).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
Piperidine derivatives, such as “(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
piperidin-4-ylmethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREMVWCGNQMRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)

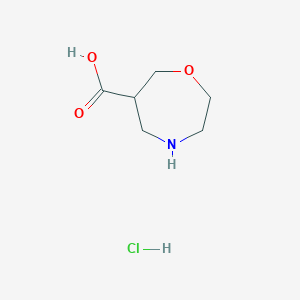
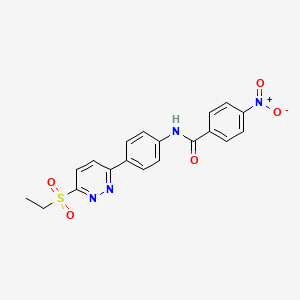
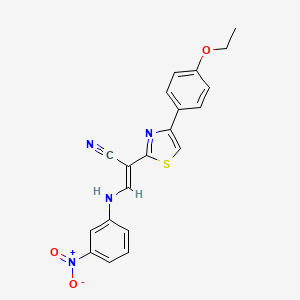
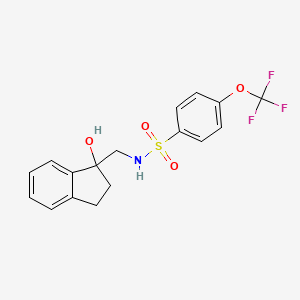
![5-Bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2396754.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)
